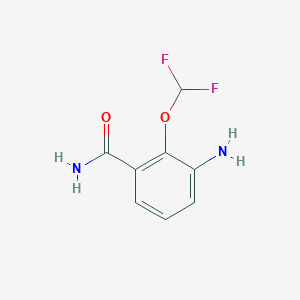

3-Amino-2-(difluoromethoxy)benzamide

Description

3-Amino-2-(difluoromethoxy)benzamide is a fluorinated benzamide derivative characterized by a difluoromethoxy group (–O–CF₂H) at the ortho position relative to the benzamide’s amino substituent. Its molecular formula is C₉H₁₀N₂O₂F₂, with a molecular weight of 240.18 g/mol (CAS: 1551503-09-3) . The compound’s structural uniqueness lies in the combination of fluorine atoms and the methoxy group, which enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

3-amino-2-(difluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c9-8(10)14-6-4(7(12)13)2-1-3-5(6)11/h1-3,8H,11H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCIAFXCGFOUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)OC(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(difluoromethoxy)benzamide typically involves the condensation of benzoic acids with amines. One common method includes the use of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid as starting materials, which are then reacted with amine derivatives in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The reaction yields can vary, but typically range from 40% to 72% .

Industrial Production Methods: In an industrial setting, the production of benzamide derivatives often employs green chemistry principles. For instance, the direct condensation of benzoic acids and amines can be facilitated by using a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is not only efficient but also environmentally friendly, offering high yields and a simple procedure.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(difluoromethoxy)benzamide can undergo various types of chemical reactions, including:

Reduction: This reaction involves the gain of electrons or hydrogen atoms, leading to the reduction of the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-2-(difluoromethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of reactions, making it a valuable tool for organic synthesis.

Biology: In biology, this compound is used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool for biochemical research.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for the treatment of various diseases, including cancer and bacterial infections.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and materials. Its diverse applications make it a valuable tool in various fields of study.

Mechanism of Action

The mechanism by which 3-Amino-2-(difluoromethoxy)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to form stable complexes with these targets, thereby modulating their activity. The specific pathways involved depend on the particular application and the molecular targets being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzamide Derivatives

Substituent Position and Electronic Effects

The position of the difluoromethoxy group significantly influences biological activity:

- Ortho-substituted difluoromethoxy benzamides (e.g., 3-Amino-2-(difluoromethoxy)benzamide) exhibit enhanced SIK inhibition due to optimal steric and electronic interactions with kinase binding pockets .

- Para-substituted analogs (e.g., N-(3-amino-2-methylphenyl)-4-(difluoromethoxy)benzamide, C₁₅H₁₄F₂N₂O₂) show reduced potency, highlighting the importance of substituent positioning .

Fluorinated vs. Non-Fluorinated Analogs

- Methoxy vs. Difluoromethoxy : Replacing methoxy (–OCH₃) with difluoromethoxy (–O–CF₂H) increases electronegativity and steric bulk, improving target binding. For example, compound 20 (from ) with a difluoromethoxy group showed 10-fold higher SIK potency than its methoxy counterpart .

- Trifluoromethyl Derivatives: Compounds like 3-[2-amino-4-(trifluoromethyl)phenoxy]benzamide (C₁₄H₁₁F₃N₂O₂) prioritize trifluoromethyl (–CF₃) groups for enhanced metabolic resistance but may suffer from reduced solubility .

Pharmacokinetic and Selectivity Profiles

- This compound demonstrates superior selectivity over off-target kinases (e.g., NK1/NK3 receptors) compared to non-fluorinated benzamides like sulpiride or tiapride .

- Fluorine’s Role: Fluorine atoms reduce CYP450-mediated metabolism, extending half-life. This contrasts with non-fluorinated neuroleptics (e.g., amisulpride), which exhibit faster clearance .

Case Study: SAR Optimization

highlights a systematic approach to optimizing benzamide derivatives:

Trifluoroethyl and Cyclopropyl Substituents : Improved selectivity (compounds 16 and 17 ) .

Dual Methoxy/Difluoromethoxy Substitution : Compound 20 achieved balanced potency and selectivity .

Biological Activity

3-Amino-2-(difluoromethoxy)benzamide (CAS No. 1609394-04-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide core with an amino group and a difluoromethoxy substituent. Its molecular formula is C8H8F2N2O, and it has a molecular weight of approximately 188.16 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's difluoromethoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: In Vitro Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of cell proliferation |

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has demonstrated anti-inflammatory effects. Studies suggest that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Activity

| Treatment Condition | Cytokine Level Reduction (%) |

|---|---|

| Baseline | - |

| Compound Treatment | TNF-alpha: 45% |

| IL-6: 50% |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution characteristics. Studies suggest that the compound has a half-life suitable for therapeutic applications, making it a candidate for further development as an anti-cancer agent.

Case Study 1: Tumor Growth Inhibition

In a preclinical study involving xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Inflammation Model

Another study utilized an animal model to assess the anti-inflammatory effects of the compound in conditions mimicking rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores, supporting its use in inflammatory disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.